molecular formula C10H12O4 B14203969 Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate CAS No. 918152-50-8

Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate

Cat. No.: B14203969
CAS No.: 918152-50-8
M. Wt: 196.20 g/mol
InChI Key: ONJORYDJBQWGHL-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate is a chemical compound with a unique spirocyclic structure. It is a derivative of spirotetronic acid, which is known for its applications in various fields, including agriculture and pharmaceuticals. The compound’s structure features a spiro linkage between a cyclopentane ring and a furan ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate typically involves the reaction of a suitable precursor with a spirocyclic intermediate. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the availability of raw materials, cost-effectiveness of the process, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying spirocyclic chemistry.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiromesifen: A related compound used as an insecticide and miticide.

    Spirotetronic Acid Derivatives: Other derivatives with similar spirocyclic structures.

Uniqueness

Methyl 2-oxo-1-oxaspiro[44]non-3-ene-4-carboxylate is unique due to its specific spiro linkage and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918152-50-8

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate

InChI

InChI=1S/C10H12O4/c1-13-9(12)7-6-8(11)14-10(7)4-2-3-5-10/h6H,2-5H2,1H3

InChI Key

ONJORYDJBQWGHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)OC12CCCC2

Origin of Product

United States

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